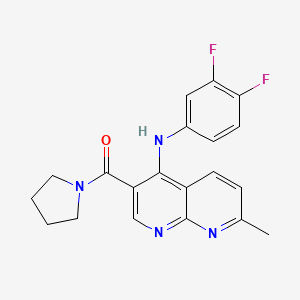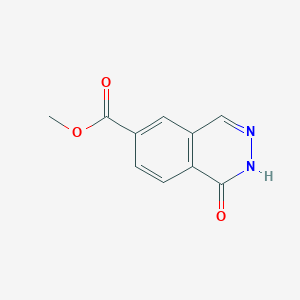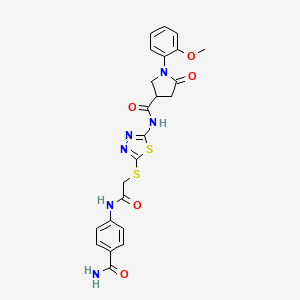
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic molecule that contains a pyrazole ring and a pyrimidine ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrimidine rings, along with the ethyl and ethoxy groups . The exact structure would depend on the specific locations of these groups on the rings .Scientific Research Applications
Synthesis and Biological Evaluation
A study explored the synthesis of a novel series of pyrazolopyrimidines derivatives, which were evaluated for their anticancer and anti-5-lipoxygenase activities. The compounds were screened for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for their 5-lipoxygenase inhibition capabilities. This research suggests the potential of these derivatives in developing therapeutic agents against cancer and inflammatory diseases (Rahmouni et al., 2016).
Heterobicycles as Amplifiers
Another study investigated the synthesis of pyridinylpyrimidines with strongly basic side chains, examining their activity as amplifiers of phleomycin against Escherichia coli. This work highlights the chemical diversity and potential pharmacological applications of pyrimidine derivatives, including their role in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).
Antimicrobial Activities
Research into thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives containing antipyrine moieties has shown promising antimicrobial activities. These compounds were synthesized and evaluated for their in vitro antimicrobial effectiveness, showcasing the potential of pyrimidine derivatives in the development of new antimicrobial agents (Othman, 2013).
Antigenotoxic Activity
A study focusing on pyranotriazolopyrimidine derivatives synthesized by reacting ethoxymethyleneamino derivatives with hydrazides reported their antigenotoxic activity in Escherichia coli PQ37 using the SOS chromotest. This research points towards the potential of pyrimidine derivatives in protecting against genetic damage and their application in the development of chemoprotective agents (Chabchoub et al., 2007).
Mechanism of Action
Target of Action
The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the causative agents of leishmaniasis (Leishmania strains) and malaria (Plasmodium strains) .
Mode of Action
Pyrazole derivatives are generally known to interact with their targets, causing changes that inhibit the growth and proliferation of the target organisms .
Biochemical Pathways
It is known that antileishmanial and antimalarial compounds typically interfere with essential biochemical pathways in leishmania and plasmodium species, disrupting their life cycles and preventing disease progression .
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely results in the death or inhibition of leishmania and plasmodium species, thereby alleviating the symptoms of leishmaniasis and malaria .
Future Directions
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-ethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-21-13-8-12(16-9-17-13)14(20)15-5-6-19-11(3)7-10(2)18-19/h7-9H,4-6H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVULJNHNVLSIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

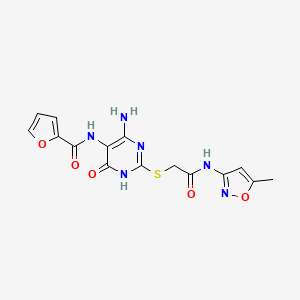
![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)
![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)
![Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate](/img/structure/B2988066.png)
![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)
![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2988072.png)
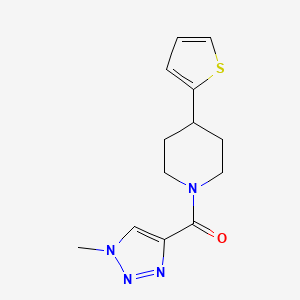
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2988075.png)
